

Spectroscopic Profile of (E)-2'-Hydroxy-3,4-dimethoxychalcone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(E)-2'-Hydroxy-3,4-dimethoxychalcone
Cat. No.:	B304617

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **(E)-2'-Hydroxy-3,4-dimethoxychalcone**, a chalcone derivative of interest to researchers in drug discovery and materials science. This document outlines the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(E)-2'-Hydroxy-3,4-dimethoxychalcone** (Molecular Formula: C₁₇H₁₆O₄, Molecular Weight: 284.31 g/mol).

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available in search results				

Quantitative ^1H NMR data with specific chemical shifts, multiplicities, coupling constants, and integration for **(E)-2'-Hydroxy-3,4-dimethoxychalcone** were not found in the search results. General spectral features for similar chalcones suggest the presence of signals for aromatic protons, vinylic protons of the α,β -unsaturated system, methoxy groups, and a hydroxyl group.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

A specific peak list for the ^{13}C NMR spectrum of **(E)-2'-Hydroxy-3,4-dimethoxychalcone** was not available in the provided search results. The spectrum is expected to show signals for the carbonyl carbon, aromatic carbons, vinylic carbons, and methoxy carbons.

Table 3: IR Spectroscopic Data

Frequency (cm^{-1})	Functional Group Assignment
Data not available in search results	

While the search results indicate that an IR spectrum has been recorded for this compound, a detailed list of absorption peaks was not found. For chalcones in general, characteristic IR absorption bands include a strong C=O stretching vibration for the α,β -unsaturated ketone, C=C stretching vibrations for the aromatic rings and the enone system, and a broad O-H stretching band for the hydroxyl group.

Table 4: Mass Spectrometry Data[1]

Ionization Mode	Precursor Ion (m/z)	Major Fragment Ions (m/z)
ESI+	$[\text{M}+\text{H}]^+ = 285.1121$	191, 147, 270
ESI-	$[\text{M}-\text{H}]^- = 283.0976$	253, 268, 267

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for

the analysis of chalcone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **(E)-2'-Hydroxy-3,4-dimethoxychalcone** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), to a concentration of approximately 5-20 mg/mL in a standard 5 mm NMR tube.

Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

^1H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment is used.
- Spectral Width: Typically 0-15 ppm.
- Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-5 seconds is used between scans.
- Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

^{13}C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.
- Spectral Width: Typically 0-220 ppm.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.
- Referencing: Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation: The solid sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the compound is intimately mixed with dry KBr powder and pressed

into a thin, transparent disk.

Instrumentation: An FTIR spectrometer, such as a Bruker IFS 112, is used to record the spectrum.[\[1\]](#)

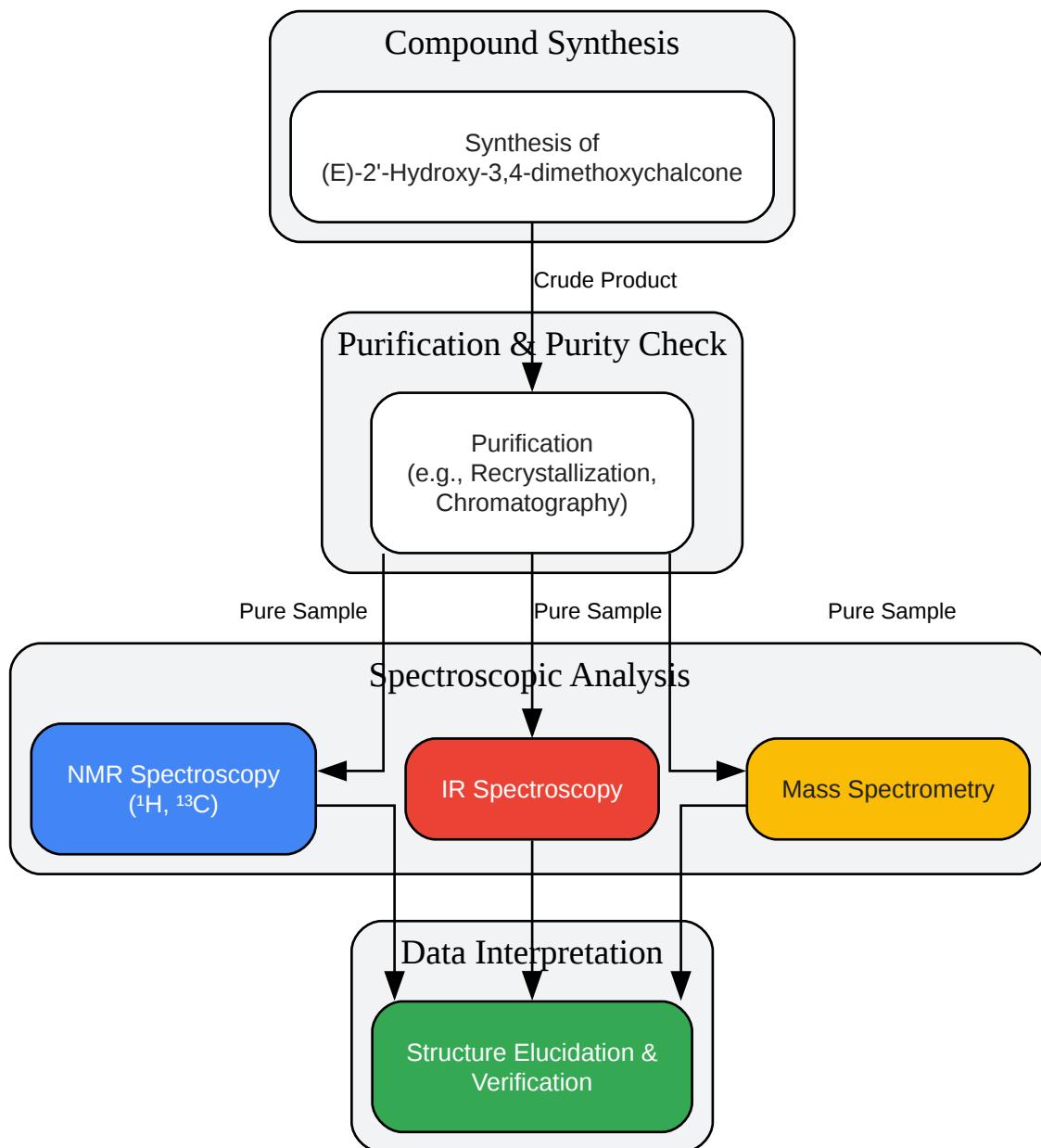
Data Acquisition:

- Spectral Range: The spectrum is typically scanned over the mid-infrared range of 4000-400 cm^{-1} .
- Resolution: A resolution of 4 cm^{-1} is commonly used.
- Number of Scans: Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Background Correction: A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.


Data Acquisition:

- Ionization Mode: Both positive ($[\text{M}+\text{H}]^+$) and negative ($[\text{M}-\text{H}]^-$) ion modes are typically used to obtain comprehensive data.
- Mass Range: The instrument is scanned over a mass-to-charge (m/z) range that includes the expected molecular ion.
- MS/MS Analysis: To obtain structural information, tandem mass spectrometry (MS/MS) is performed on the precursor molecular ions. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like **(E)-2'-Hydroxy-3,4-dimethoxychalcone**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (E)-2'-Hydroxy-3,4-dimethoxychalcone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b304617#spectroscopic-data-for-e-2-hydroxy-3-4-dimethoxychalcone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com